molecular formula C11H19NO6S B2586570 (4R)-1-Boc-4-(methylsulfonyl)-L-proline CAS No. 1252640-76-8

(4R)-1-Boc-4-(methylsulfonyl)-L-proline

Cat. No. B2586570
M. Wt: 293.33
InChI Key: BCVKDKLIASJMTL-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4R)-1-Boc-4-(methylsulfonyl)-L-proline”, also known as Boc-Pro-OSu, is a chemical compound with the molecular formula C11H19NO6S and a molecular weight of 293.33 .

Scientific Research Applications

Roles in Plant Stress Resistance

Proline accumulation in plants is a well-documented response to abiotic stresses such as drought, salinity, and extreme temperatures. Research by Ashraf and Foolad (2007) reviews the roles of glycine betaine and proline in improving plant stress resistance, highlighting their positive effects on enzyme and membrane integrity, as well as their contributions to osmotic adjustment in stressed plants. Although the effectiveness of genetic engineering and exogenous application of these compounds has been explored, further investigations are needed to optimize their use in crop production under stress conditions (Ashraf & Foolad, 2007).

Ring Conformational Aspects

The conformational behavior of proline and its derivatives, such as hydroxyproline, in cyclic and acyclic derivatives provides insights into their structural flexibility and the effects on their biological activity. Anteunis et al. (2010) reviewed 1H-nmr literature data, contributing to understanding the structural dynamics of these amino acids and their implications in designing biologically active compounds (Anteunis, Callens, Asher, & Sleeckx, 2010).

Neurochemical and Behavioral Effects

Proline's role in neurophysiology and behavior, particularly in the context of hyperprolinemia, suggests its significant impact on brain function and pathology. Studies have linked high proline levels to neurological symptoms and abnormalities, with research focusing on its effects on energy metabolism, oxidative stress, and neurotransmitter systems. This underscores the importance of understanding proline metabolism in relation to neuropathophysiology (Wyse & Netto, 2011).

Biosynthesis and Incorporation into Natural Products

The biosynthesis of proline derivatives and their incorporation into complex natural products, such as lincosamide antibiotics and antitumor agents, highlights the biological and therapeutic potential of these compounds. Research by Janata et al. (2018) discusses the specialized pathways and enzyme activities involved in the formation of alkylproline derivatives and their evolutionary and application aspects in medicine and biotechnology (Janata, Kameník, Gazak, Kadlcik, & Najmanova, 2018).

Analytical Applications

The ninhydrin reaction, known for its use in analyzing amino acids, peptides, and proteins, has broad applications across various scientific disciplines. This reaction, which forms a distinct purple dye with primary amino groups, has been adapted for manual and automated detection, isolation, and analysis of compounds, demonstrating the versatility of proline and its derivatives in analytical chemistry (Friedman, 2004).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKDKLIASJMTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-1-Boc-4-(methylsulfonyl)-L-proline

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